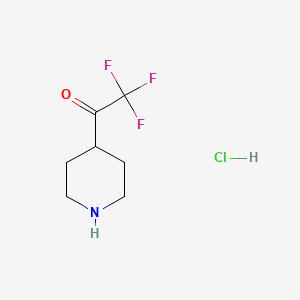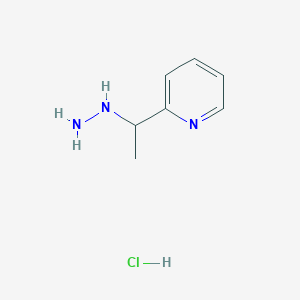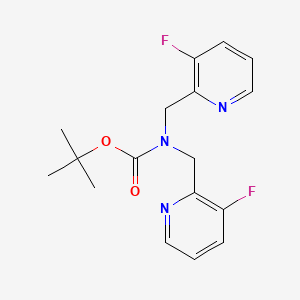![molecular formula C7H10ClNO B1402896 [1-(3-Furyl)cyclopropyl]amine hydrochloride CAS No. 1401425-27-1](/img/structure/B1402896.png)
[1-(3-Furyl)cyclopropyl]amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Cyclopropylcyclopropanecarboxylic acid, which is accessible on a large scale from 1-bromo-1-cyclopropylcyclopropane, has been subjected to a Curtius degradation employing the Weinstock protocol to furnish the N-Boc-protected (1-cyclopropyl)cyclopropylamine. Deprotection of this compound with hydrogen chloride in diethyl ether gave the (1-cyclopropyl)cyclopropylamine hydrochloride in 87% yield .Molecular Structure Analysis
FCA has a molecular formula of C8H10ClNO and a molecular weight of 167.6 g/mol. Its chemical structure consists of a cyclopropyl ring attached to a furan ring, and an amine group.Physical And Chemical Properties Analysis
FCA has a melting point of 165-170°C. It is a weakly basic compound and readily forms a hydrochloride salt, which is commonly used in research applications.Applications De Recherche Scientifique
Catalytic Cyclopropanation and Synthesis
The catalytic cyclopropanation of alkenes using (2-furyl)carbene complexes, derived from conjugated ene-yne-ketones, demonstrates the versatile application of furyl-derived carbenes in organic synthesis. Transition metals like chromium, ruthenium, rhodium, palladium, and platinum were found effective in catalyzing the cyclopropanation process, highlighting the interaction of furyl compounds with various catalytic systems (Miki et al., 2002; Miki et al., 2004).
Complex Formation and Reaction Mechanism
Studies have shed light on complex formation and reaction mechanisms involving furyl compounds. For instance, intramolecular reactions of alkynes with furans and electron-rich arenes, catalyzed by PtCl2, were found to involve cyclopropyl platinum carbenes as key intermediates, opening up avenues for further understanding the role of furyl compounds in complex organic reactions (Martín‐Matute et al., 2003).
Biocatalytic Routes
The exploration of biocatalytic routes involving furyl compounds has also been notable. For instance, the synthesis of cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor, utilized ketoreductase, amidase, or lipase biocatalysts, showcasing the potential of furyl compounds in biocatalytic processes (Hugentobler et al., 2016).
Application in Synthesis of Amines
The efficient catalytic enantioselective addition of dialkylzinc reagents to N-diphenylphosphinoylimines derived from furylaldehydes has been employed for the practical synthesis of alpha-chiral amines, indicating the significant role of furyl compounds in the synthesis of structurally complex and functionally significant amines (Boezio & Charette, 2003).
Characterization and Analytical Studies
Detailed characterization and computational studies have been conducted on compounds like N-furfuryl-N-(3-hydroxybenzyl)amine, providing insights into their molecular geometry, molecular vibrations, and spectroscopic properties, which are crucial for understanding the chemical behavior and potential applications of furyl compounds (Sathiyaraj et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(furan-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h1,4-5H,2-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQCLITPHKAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=COC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Furyl)cyclopropyl]amine hydrochloride | |
CAS RN |
1401425-27-1 | |
| Record name | Cyclopropanamine, 1-(3-furanyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
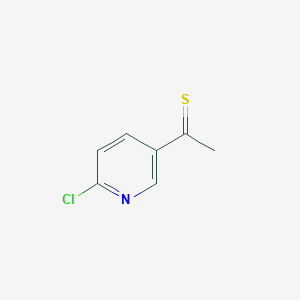
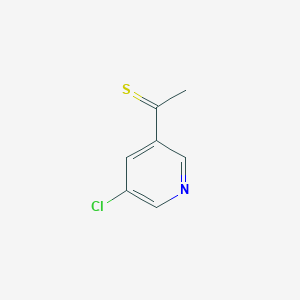
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)
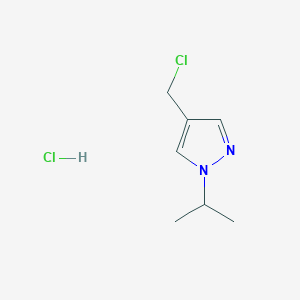
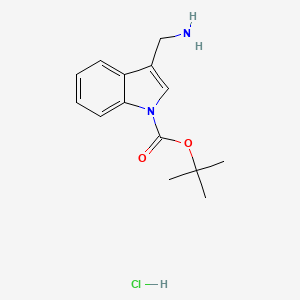
![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
